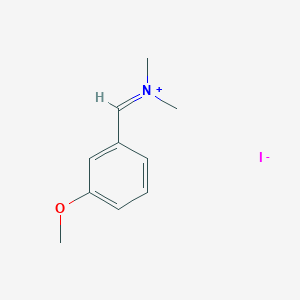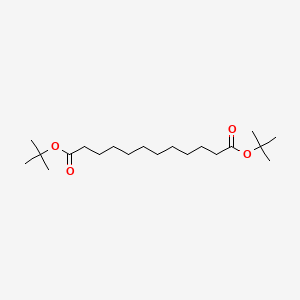
Di-tert-butyl dodecanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butyl dodecanedioate is an organic compound that belongs to the class of esters. It is formed by the esterification of dodecanedioic acid with tert-butyl alcohol. This compound is known for its stability and is often used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Di-tert-butyl dodecanedioate can be synthesized through the esterification of dodecanedioic acid with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification process. The reactants, dodecanedioic acid and tert-butyl alcohol, are fed into a reactor along with the acid catalyst. The reaction mixture is heated and stirred to promote the esterification reaction. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Di-tert-butyl dodecanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to dodecanedioic acid and tert-butyl alcohol in the presence of water and a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Transesterification: this compound can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Water, strong acid (e.g., hydrochloric acid) or strong base (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride, anhydrous conditions.
Transesterification: Various alcohols, acid or base catalysts.
Major Products Formed
Hydrolysis: Dodecanedioic acid and tert-butyl alcohol.
Reduction: Dodecanediol and tert-butyl alcohol.
Transesterification: Different esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
Di-tert-butyl dodecanedioate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other esters and alcohols.
Biology: Studied for its potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and ability to form esters with various drugs.
Industry: Used in the production of polymers and as a plasticizer in the manufacturing of plastics.
Mecanismo De Acción
The mechanism of action of di-tert-butyl dodecanedioate involves its ability to undergo esterification and hydrolysis reactions. The ester bond in the compound can be cleaved under acidic or basic conditions, leading to the formation of dodecanedioic acid and tert-butyl alcohol. This property makes it useful in various chemical reactions and industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
Di-tert-butyl dicarbonate: Another ester that is widely used as a reagent in organic synthesis.
Di-tert-butyl peroxide: Used as a radical initiator in polymerization reactions.
Di-tert-butyl azodicarboxylate: Used in the Mitsunobu reaction for the synthesis of various organic compounds.
Uniqueness
Di-tert-butyl dodecanedioate is unique due to its long carbon chain, which imparts different physical and chemical properties compared to other esters. Its stability and ability to form esters with various alcohols make it a versatile compound in organic synthesis and industrial applications.
Propiedades
Número CAS |
81893-14-3 |
|---|---|
Fórmula molecular |
C20H38O4 |
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
ditert-butyl dodecanedioate |
InChI |
InChI=1S/C20H38O4/c1-19(2,3)23-17(21)15-13-11-9-7-8-10-12-14-16-18(22)24-20(4,5)6/h7-16H2,1-6H3 |
Clave InChI |
ZQQFKFHAPUCVES-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CCCCCCCCCCC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14422976.png)
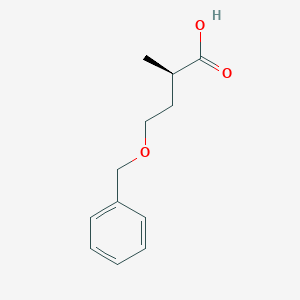
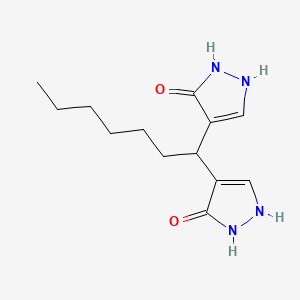
![5,5-Diphenylspiro[1,3-dithiolane-4,9'-xanthene]](/img/structure/B14423012.png)


![4-Phenylthieno[3,2-c]pyridine-6-carboxylic acid](/img/structure/B14423040.png)

![Butyl[(4-methylbenzene-1-sulfonyl)oxy]bis(4-methylphenyl)stannane](/img/structure/B14423046.png)
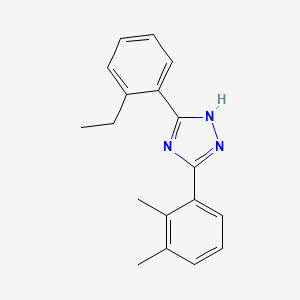
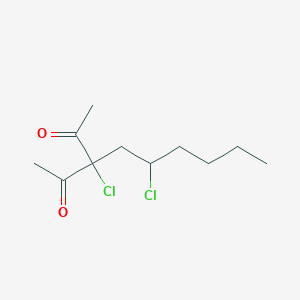
![(2S)-2-Amino-5-[(2H-1,3-benzodioxol-5-yl)methoxy]-5-oxopentanoate](/img/structure/B14423068.png)
